molecular formula C23H35NO2 B132283 Pentolame CAS No. 150748-24-6

Pentolame

Cat. No. B132283
CAS RN: 150748-24-6
M. Wt: 357.5 g/mol
InChI Key: CYIRNKIFROUCMA-VROINQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentolame is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic organic compound that is mainly used as a reagent in chemical reactions. Pentolame is also known by its chemical name, pent-4-en-2-one oxime.

Mechanism of Action

The mechanism of action of pentolame is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. Pentolame also forms stable complexes with metal ions, which makes it an effective chelating agent.
Biochemical and Physiological Effects:
Pentolame has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using pentolame in laboratory experiments is its high reactivity. It is also relatively easy to synthesize and purify. However, one of the limitations of using pentolame is its limited solubility in some solvents.

Future Directions

There are several future directions for the study of pentolame. One potential application is in the synthesis of new heterocyclic compounds with potential pharmaceutical applications. Pentolame can also be studied for its potential use as a chelating agent in environmental remediation. Further studies can also be conducted to understand the mechanism of action and the biochemical and physiological effects of pentolame.
Conclusion:
In conclusion, pentolame is a synthetic organic compound that has gained significant attention in the scientific research community. It has potential applications in various fields, including organic synthesis, analytical chemistry, and the pharmaceutical industry. Pentolame is relatively easy to synthesize and purify, and it has low toxicity, making it safe for use in laboratory experiments. Further studies are needed to explore the full potential of pentolame and its future applications.

Synthesis Methods

The synthesis of pentolame involves the reaction of pent-4-en-2-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide. The product obtained is then purified by recrystallization using a suitable solvent such as ethanol or water.

Scientific Research Applications

Pentolame has been extensively studied for its potential applications in various scientific research fields. It is mainly used as a reagent in organic synthesis reactions. Pentolame is also used as a chelating agent in analytical chemistry for the determination of metal ions. It has been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

CAS RN

150748-24-6

Product Name

Pentolame

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-(5-hydroxypentylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H35NO2/c1-23-12-11-19-18-8-6-17(26)15-16(18)5-7-20(19)21(23)9-10-22(23)24-13-3-2-4-14-25/h6,8,15,19-22,24-26H,2-5,7,9-14H2,1H3/t19-,20-,21+,22+,23+/m1/s1

InChI Key

CYIRNKIFROUCMA-VROINQGHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCO)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2NCCCCCO)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCCO)CCC4=C3C=CC(=C4)O

synonyms

17 beta-(5'-hydroxy-1'-pentylamino)-1,3,5(10)-estratrien-3-ol
pentolame

Origin of Product

United States

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